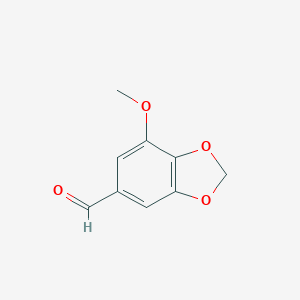

1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy-

Vue d'ensemble

Description

1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- is a natural product found in Magnolia denudata with data available.

Mécanisme D'action

Target of Action

Myristicin aldehyde, also known as 3-Methoxy-4,5-methylenedioxybenzaldehyde, is a naturally occurring compound found in various plants such as nutmeg, parsley, and carrots . It has been suggested that myristicin aldehyde may modulate GABA receptors, possibly acting as an antagonist . This interaction with GABA receptors could be one of the primary targets of myristicin aldehyde.

Mode of Action

The interaction of myristicin aldehyde with GABA receptors could result in the generation of anxiety . This suggests that the compound might have a role in modulating neurological processes.

Biochemical Pathways

Myristicin aldehyde is thought to be involved in several biochemical pathways. It is metabolized in the liver by enzymes of the cytochrome P450 complex . The primary bioactivation pathway of myristicin aldehyde is 1’-hydroxylation of the alkene side chain to yield the 1’-hydroxy metabolite . This metabolite can then be conjugated with either glucuronic acid, representing a detoxification reaction, or sulfate, representing the ultimate bioactivation to 1’-sulfoxymyristicin .

Pharmacokinetics

It is known that myristicin aldehyde is metabolized in the liver by the cytochrome P450 complex

Result of Action

Some studies have suggested that it may have anxiogenic effects and affect motor actions . It has also been suggested that myristicin aldehyde may potentiate the cytotoxic effects of certain chemotherapeutic agents .

Analyse Biochimique

Biochemical Properties

Myristicin aldehyde plays a role in various biochemical reactions. It is metabolized in the liver by enzymes of the cytochrome P450 complex . Its hepatic biotransformation generates active metabolites, including 1’-hydroxymyristicin and 5-allyl-1-methoxy-2,3-dihydroxybenzene . These metabolites interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

Myristicin aldehyde has been shown to have several effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have dose-dependent cytotoxicity in living cells .

Molecular Mechanism

The molecular mechanism of action of Myristicin aldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and activity of various biomolecules .

Temporal Effects in Laboratory Settings

The effects of Myristicin aldehyde change over time in laboratory settings

Dosage Effects in Animal Models

The effects of Myristicin aldehyde vary with different dosages in animal models . Neuropsychological symptoms usually develop after consuming 10 to 15 g of nutmeg, or about 400 mg of myristicin . This corresponds to 6–7 mg/kg, indicating a dose-dependent effect .

Metabolic Pathways

Myristicin aldehyde is involved in various metabolic pathways . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Activité Biologique

1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- (commonly referred to as 7-MBDCA) is an organic compound characterized by its benzodioxole structure combined with a carboxaldehyde functional group. This compound has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

- Molecular Formula : C₉H₈O₄

- Molecular Weight : 180.16 g/mol

The presence of the methoxy group enhances the compound's reactivity and stability, making it a valuable candidate for further biological studies.

Antioxidant Activity

Research indicates that derivatives of 1,3-benzodioxole compounds exhibit significant antioxidant properties. The antioxidant activity of 7-MBDCA is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that 7-MBDCA showed a dose-dependent increase in antioxidant activity when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 50% |

| 100 | 75% |

This suggests that higher concentrations of 7-MBDCA correlate with increased antioxidant capacity, which may have implications for preventing oxidative stress-related diseases.

Antimicrobial Activity

7-MBDCA has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

These results indicate that 7-MBDCA could serve as a potential antimicrobial agent in pharmaceutical applications.

Anticancer Properties

The anticancer potential of 7-MBDCA has been explored in various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.

In one study, treatment with 7-MBDCA resulted in:

- Increased Caspase-3 Activity : Indicative of apoptosis induction.

- Cell Cycle Arrest : Notably at the G2/M phase.

The following table summarizes the effects observed in cancer cell lines:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 20 | 70 |

| MCF-7 | 25 | 65 |

The proposed mechanism of action for the biological activities of 7-MBDCA involves its interaction with various molecular targets:

- Antioxidant Mechanism : The aldehyde group may form covalent bonds with reactive oxygen species (ROS), neutralizing them.

- Antimicrobial Mechanism : Interaction with bacterial cell membranes may disrupt their integrity.

- Anticancer Mechanism : Binding to specific proteins involved in apoptosis pathways leads to increased cell death.

Case Studies

- Antioxidant Efficacy Study : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of various benzodioxole derivatives, including 7-MBDCA, in reducing oxidative stress markers in vitro.

- Microbial Resistance Research : Another study focused on the antimicrobial effects of benzodioxole derivatives against resistant strains of bacteria, emphasizing the need for new antimicrobial agents derived from natural products.

- Cancer Therapeutics Development : Recent research explored the synthesis of analogs based on the structure of 7-MBDCA aimed at enhancing its anticancer properties through targeted modifications.

Applications De Recherche Scientifique

Medicinal Chemistry

1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- has shown promise in various medicinal applications:

- Antitumor Properties : Recent studies indicate that this compound exhibits antitumor activity, particularly in inhibiting the metastasis of breast, skin (melanoma), and ovarian cancers in murine models . This suggests potential for further development as an anticancer agent.

- Neuroprotective Effects : Some derivatives of benzodioxole compounds have been studied for their neuroprotective effects against neurodegenerative diseases. The methoxy group may enhance the bioactivity of the compound in neural contexts .

Agricultural Applications

The compound has been explored for its potential use in agriculture:

- Pesticide Development : Due to its structural characteristics, 1,3-benzodioxole derivatives may serve as templates for developing novel pesticides. The efficacy of these compounds against specific pests is currently under investigation .

Flavoring and Fragrance Industry

The methoxy group in 1,3-benzodioxole-5-carboxaldehyde contributes to its aromatic properties:

- Flavoring Agent : It is utilized as a flavoring agent in food products due to its pleasant aroma reminiscent of certain spices. This application is particularly relevant in the formulation of natural food flavorings.

Case Studies

Safety and Regulatory Information

While the compound shows promise across various applications, safety assessments are crucial:

Propriétés

IUPAC Name |

7-methoxy-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFRBHZYZCIOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064001 | |

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5780-07-4 | |

| Record name | Myristicinaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5780-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxybenzo-1,3-dioxole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Myristicin Aldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NVX6YPV6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3-Methoxy-4,5-methylenedioxybenzaldehyde of interest to researchers?

A1: This compound serves as a crucial building block for synthesizing various biologically active compounds, including pharmaceuticals. Its structure, containing methoxy and methylenedioxy groups, is found in many natural products with pharmacological properties []. This makes it valuable for exploring structure-activity relationships and developing new drugs.

Q2: Can 3-Methoxy-4,5-methylenedioxybenzaldehyde be synthesized from natural sources?

A2: Yes, this compound can be derived from Myristicin, a natural product found abundantly in nutmeg oil and nutmeg extract []. Myristicin provides the necessary carbon skeleton for synthesizing 3-Methoxy-4,5-methylenedioxybenzaldehyde and related compounds.

Q3: What are some examples of compounds synthesized using 3-Methoxy-4,5-methylenedioxybenzaldehyde?

A3: Researchers have successfully synthesized various compounds, including:

- MMDMA (N-methyl-1-(3-methoxy-4,5-methylenedioxyphenyl)-2-propanamine): A controlled substance with a structure related to 3,4-methylenedioxyamphetamines (MDAs) [].

- Primary amine derivatives: These include 1-(3-methoxy-4,5-methylenedioxyphenyl)-2-ethanamine, -propanamine, and -butanamine, which exhibit distinct mass spectra and can be separated using chromatographic techniques [].

- (±)-Megaphyllone Acetate: This cytotoxic neolignan was synthesized using 3-Methoxy-4,5-methylenedioxybenzaldehyde as a starting material, demonstrating its versatility in complex molecule synthesis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.